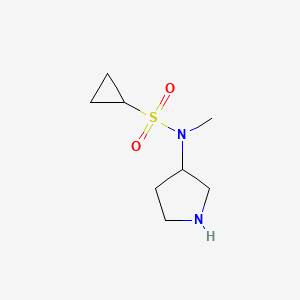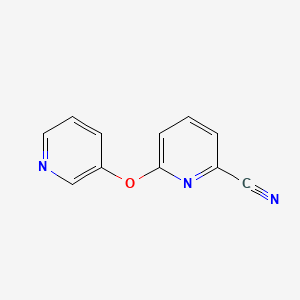![molecular formula C20H20N2O3 B6498383 N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide CAS No. 952987-87-0](/img/structure/B6498383.png)
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest in scientific research due to its unique chemical structure and potential applications. It is a synthetic compound with a molecular weight of 333.4 g/mol, and is composed of two aromatic rings connected by an oxazole ring. It is also known as N-2,5-dimethyl-5-(4-methoxyphenyl)-2-oxazol-3-ylacetamide, or DMOA for short.
Scientific Research Applications
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest in a variety of scientific research applications. It has been studied for its potential to inhibit the growth of certain bacteria, fungi, and cancer cells. It has also been studied for its ability to act as an antioxidant, which could potentially be used in the treatment of certain diseases. Additionally, it has been studied for its potential to inhibit the activity of certain enzymes, which could lead to new drug targets for the treatment of various diseases.
Mechanism of Action
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has been studied for its potential to inhibit the growth of certain bacteria, fungi, and cancer cells. The exact mechanism of action is still unclear, but it is believed to act by interfering with the cell membrane or by binding to certain proteins in the cell. It is also thought to have antioxidant properties, which could potentially be used in the treatment of certain diseases.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has been studied for its potential to inhibit the growth of certain bacteria, fungi, and cancer cells. It has also been studied for its potential to act as an antioxidant, which could potentially be used in the treatment of certain diseases. Additionally, it has been studied for its potential to inhibit the activity of certain enzymes, which could lead to new drug targets for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has a number of advantages and limitations for use in lab experiments. The advantages include its low cost and ease of synthesis, as well as its potential to inhibit the growth of certain bacteria, fungi, and cancer cells. Additionally, its potential to act as an antioxidant and to inhibit the activity of certain enzymes could lead to new drug targets for the treatment of various diseases. The limitations include its lack of solubility in water, as well as its potential to cause irritation or other side effects when used in high concentrations.
Future Directions
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide has a number of potential future directions for research. These include further investigation into its potential to inhibit the growth of certain bacteria, fungi, and cancer cells, as well as its potential to act as an antioxidant and to inhibit the activity of certain enzymes. Additionally, further research could be done into its potential to be used as a drug target for the treatment of various diseases, as well as its potential to be used in the development of new drugs. Finally, further research could be done into its potential to cause irritation or other side effects when used in high concentrations.
Synthesis Methods
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide can be synthesized in the laboratory through a number of methods. The most common method is through the reaction of 2,5-dimethylphenyl isocyanate with 5-(4-methoxyphenyl)-1,2-oxazol-3-yl acetate in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yield.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-4-5-14(2)18(10-13)21-20(23)12-16-11-19(25-22-16)15-6-8-17(24-3)9-7-15/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXDLOCDZTYWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498305.png)

![N-benzyl-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498317.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498351.png)
![2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B6498353.png)
![N-(3-acetamidophenyl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498358.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B6498371.png)
![N-cyclopentyl-2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498379.png)
![2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6498381.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B6498386.png)
![methyl 2-[2-(thiophen-2-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6498391.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6498395.png)
![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6498396.png)